Cas no 106401-68-7 (Doxorubicin Ketal Derivative)

Doxorubicin Ketal Derivative structure
Doxorubicin Ketal Derivative structure
Product Name:Doxorubicin Ketal Derivative
N.o CAS:106401-68-7
MF:C29H34BrNO11
MW:652.484368801117
CID:1058525
PubChem ID:72941581
Update Time:2025-05-22

Doxorubicin Ketal Derivative Propriedades químicas e físicas

Nomes e Identificadores

    • (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione(Doxorubicin Impurity)
    • (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
    • (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8...
    • Doxorubicin IMpurity B
    • Doxorubicin Hydrochloride impurity B
    • (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
    • (8S,10S)-10-[(3-AMino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-broMo-1,1-diMethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-Methoxy-5,12-naphthacenedione (Doxorubicin IMpurity)
    • 3Z1AE1LY2D
    • VALRUBICIN IMPURITY, DAUNORUBICIN BROMOKETAL [USP IMPURITY]
    • 5,12-NAPHTHACENEDIONE, 10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-8-(2-BROMO-1,1-DIMETHOXYETHYL)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-, (8S,10S)-
    • C90351
    • Daunorubicin bromo dimethyl ketal
    • DTXSID901099405
    • 14-BROMO-DAUNORUBICIN-SEMIALDEHYDE
    • 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)-
    • (8S,10S)-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-8-(2-BROMO-1,1-DIMETHOXYETHYL)-6,8,11-TRIHYDROXY-1-METHOXY-7,8,9,10-TETRAHYDROTETRACENE-5,12-DIONE
    • 106401-68-7
    • Q27258225
    • Valrubicin impurity, daunorubicin bromoketal [USP]
    • (8S,10S)-10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • Daunorubicin bromoketal
    • (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-I+/--L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
    • UNII-3Z1AE1LY2D
    • Doxorubicin Ketal Derivative
    • Inchi: 1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1
    • Chave InChI: JIMPRCTWUQVCIT-BJRCHLRVSA-N
    • SMILES: BrCC([C@@]1(CC2C(=C3C(C4C=CC=C(C=4C(C3=C(C=2[C@H](C1)O[C@H]1C[C@@H]([C@@H]([C@H](C)O1)O)N)O)=O)OC)=O)O)O)(OC)OC

Propriedades Computadas

  • Massa Exacta: 651.13152g/mol
  • Massa monoisotópica: 651.13152g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 12
  • Contagem de Átomos Pesados: 42
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 1010
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 6
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 187Ų

Propriedades Experimentais

  • Densidade: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Insuluble (2.5E-3 g/L) (25 ºC),

Doxorubicin Ketal Derivative Informações de segurança

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